5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol
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Overview
Description
“5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol” is also known as Resveratrol Impurity E . It is an impurity of Resveratrol, a type of natural phenol, and a phytoalexin produced by several plants in response to injury or when the plant is under attack by pathogens such as bacteria or fungi .
Synthesis Analysis
The synthesis of this compound might involve reactions at the benzylic position, which are very important for synthesis problems . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular formula of this compound is C35H30O3 . The structure of this compound includes a benzene ring, which is a cyclic compound with alternating double and single bonds . The benzene ring is particularly stable due to the delocalization of pi electrons .Chemical Reactions Analysis
Reactions at the benzylic position are significant for this compound . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature, given its structural similarity to other solid aromatic compounds . The exact physical and chemical properties would depend on factors such as purity and environmental conditions.properties
IUPAC Name |
5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-19-12-18(13-20(23)14-19)7-6-16-8-10-21(11-9-16)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBUZCYDDPTVFK-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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